Product packaging for Decyldimethylbenzylammonium bromide(Cat. No.:CAS No. 32014-84-9)

Decyldimethylbenzylammonium bromide

Cat. No.: B14681354
CAS No.: 32014-84-9
M. Wt: 356.4 g/mol
InChI Key: HUSDIEGEFWRTIN-UHFFFAOYSA-M
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Description

Micellization Thermodynamics of Decyldimethylbenzylammonium (B12809368) Bromide

The formation of micelles by decyldimethylbenzylammonium bromide in aqueous solutions is a thermodynamically driven process governed by a delicate balance of enthalpic and entropic contributions. Understanding these thermodynamic parameters is crucial for predicting and controlling the aggregation behavior of this surfactant.

The critical micelle concentration (CMC) is a fundamental property of surfactants, representing the concentration at which the formation of micelles becomes significant. researchgate.net The CMC of this compound can be determined using various experimental techniques that detect the abrupt change in the physicochemical properties of the solution upon micellization. researchgate.net

Commonly employed methods include:

Conductivity Measurements: This technique relies on the change in the electrical conductivity of the surfactant solution with concentration. Below the CMC, the conductivity increases linearly with concentration. Above the CMC, the rate of increase slows down due to the lower mobility of the larger micellar aggregates compared to the free monomers. The CMC is determined from the break in the conductivity versus concentration plot. researchgate.netresearchgate.net

Surface Tension Measurements: The surface tension of a surfactant solution decreases as the concentration increases until the CMC is reached. Beyond this point, the surface becomes saturated with surfactant monomers, and the surface tension remains relatively constant. The CMC is identified as the concentration at which the surface tension plot shows a distinct change in slope. mdpi.comnih.gov

Fluorescence Spectroscopy: This method utilizes fluorescent probes, such as pyrene, which are sensitive to the polarity of their microenvironment. In an aqueous solution below the CMC, the probe resides in a polar environment. Upon micelle formation, the probe partitions into the nonpolar core of the micelles, leading to a change in its fluorescence spectrum. This change is used to pinpoint the CMC. researchgate.netnih.gov

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with the micellization process. By titrating a concentrated surfactant solution into a solvent, the enthalpy of micelle formation can be determined, and from this, the CMC can be calculated. nih.gov

Dye Titration: This method involves using a dye that changes its absorbance spectrum upon interaction with micelles. The change in absorbance is monitored as the surfactant concentration is increased, and the point of sharp change corresponds to the CMC. youtube.com

The choice of method can sometimes influence the determined CMC value, as the "break" in the plotted property can occur over a narrow concentration range. researchgate.net

Table 1: CMC of this compound at Different Temperatures

Temperature (°C) CMC (molality)
5 0.0350
15 0.0326
25 0.0317
35 0.0320
50 0.0345

This table is interactive. Click on the headers to sort the data.

The spontaneity of micellization is dictated by the change in Gibbs free energy (ΔG°mic), which is composed of enthalpic (ΔH°mic) and entropic (ΔS°mic) contributions. researchgate.net For this compound, as with many ionic surfactants, the micellization process is primarily entropy-driven. mdpi.com

The standard Gibbs free energy of micellization is consistently negative, indicating a spontaneous process. mdpi.com The enthalpy of micellization (ΔH°mic) for alkylammonium bromides can be negative (exothermic) for those with shorter alkyl chains and becomes positive (endothermic) as the chain length increases. mdpi.com The entropy of micellization (ΔS°mic) is generally positive and provides the main driving force for micelle formation. mdpi.com This positive entropy change is largely attributed to the release of structured water molecules from around the hydrophobic tails of the surfactant monomers as they aggregate into the micellar core, a phenomenon known as the hydrophobic effect. A strong correlation between enthalpy and entropy has been observed for this compound. researchgate.net

Temperature has a characteristic U-shaped effect on the CMC of this compound in aqueous solutions. researchgate.netresearchgate.net Initially, the CMC decreases as the temperature rises, reaching a minimum value before increasing again at higher temperatures. researchgate.net This minimum is observed around 25°C for this compound. researchgate.net This behavior is a result of the competing effects of temperature on the hydrophobic and electrostatic interactions governing micellization.

The addition of co-solvents, such as 1,2-propanediol, can influence micelle formation. Increasing the concentration of such polar organic compounds generally leads to an increase in the CMC of alkylammonium bromides, making the micellization process less favorable. mdpi.com This is because the co-solvent can increase the solubility of the surfactant monomers in the bulk solution, thus disfavoring their aggregation. mdpi.com The presence of salts in the solution typically lowers the CMC of ionic surfactants due to the screening of electrostatic repulsions between the ionic head groups, which promotes aggregation. ekb.eg

Aggregation Behavior in Aqueous and Non-Aqueous Media

In aqueous solutions, this compound self-assembles into micelles above its CMC. researchgate.net The structure of these aggregates can be influenced by factors such as surfactant concentration, temperature, and the presence of additives. researchgate.net While the primary aggregation structure is spherical micelles, changes in solution conditions can lead to transitions to other morphologies.

The aggregation behavior of similar double-chained cationic surfactants, like didodecyldimethylammonium (B1216837) bromide, has been shown to be complex, sometimes exhibiting multiple break-points in surface tension isotherms, suggesting the formation of smaller aggregates before the main micellization process. niscpr.res.in The aggregation of ionic surfactants is also significantly affected by the nature of the counterion. niscpr.res.in

Information on the aggregation of this compound in purely non-aqueous media is less common in the readily available literature, as its amphiphilic nature is best expressed in aqueous environments where the hydrophobic effect is a dominant driving force for self-assembly.

Interfacial Phenomena and Surface Adsorption

This compound, as a surface-active agent, readily adsorbs at interfaces, such as the air-water interface, leading to a reduction in surface tension. researchgate.net This adsorption is a key aspect of its functionality in various applications.

The surface excess concentration (Γ) is a measure of the extent to which surfactant molecules accumulate at an interface. It can be calculated from surface tension measurements using the Gibbs adsorption isotherm. ekb.eg For similar cationic surfactants, the surface excess concentration at saturation has been determined through methods like neutron reflectivity and surface tension, providing insights into the packing of the surfactant molecules at the interface. nih.gov The minimum area per molecule at the interface can also be calculated from the surface excess concentration, offering further details on the interfacial molecular arrangement. ekb.eg

Interfacial Phenomena and Surface Adsorption

Evaluation of Surface Tension Reduction Efficiency

A key characteristic of any surfactant is its ability to reduce the surface tension of a solvent, typically water. This efficiency is quantified by determining the critical micelle concentration (CMC), the concentration at which surfactant monomers saturate the air-water interface and begin to form micelles in the bulk solution. For this compound (C10BBr), the CMC has been determined through conductivity measurements.

Research has shown that the CMC of C10BBr is temperature-dependent. In one study, the specific conductivity of C10BBr in aqueous solution was measured across a temperature range of 5–50 °C. researchgate.net The CMC values were estimated from the break points in the conductivity versus molality plots. At 25 °C, the CMC for this compound was also determined conductometrically for comparative purposes with its longer-chain homolog, dothis compound (C12BBr). researchgate.net The study found that the CMC of C10BBr at this temperature is higher than that of C12BBr, a common trend for homologous series of surfactants where a longer alkyl chain leads to greater hydrophobicity and thus a lower concentration required for micellization. researchgate.net

Table 1: Critical Micelle Concentration (CMC) of this compound (C10BBr) and Dothis compound (C12BBr) at 25 °C

CompoundCritical Micelle Concentration (CMC)
This compound (C10BBr)[Data not explicitly available in provided search results]
Dothis compound (C12BBr)[Data not explicitly available in provided search results]

Note: While the referenced study compared the CMC values, the precise numerical data was not available in the provided search snippets.

The efficiency of a surfactant in reducing surface tension can also be evaluated by the concentration of surfactant required to lower the surface tension of the solvent by a specific amount, for instance, 20 mN/m (pC20). nih.gov While specific pC20 data for this compound was not found, this parameter is crucial for comparing the surface activity of different surfactants.

Mechanisms of Adsorption on Solid-Liquid Interfaces

The adsorption of this compound at solid-liquid interfaces is a complex process driven by a combination of electrostatic interactions, hydrophobic interactions, and sometimes specific chemical interactions with the solid surface. As a cationic surfactant, it readily adsorbs onto negatively charged surfaces.

Studies on similar quaternary ammonium (B1175870) compounds, such as alkyl-dimethyl-benzyl-ammonium chloride (ADBAC), provide insight into the general mechanisms. The adsorption of these cationic surfactants onto surfaces like cotton, which carries an anionic charge, is primarily driven by strong ionic interactions. researchgate.net This process can be influenced by several factors in the solution, including pH, temperature, and the presence of electrolytes. For instance, a more alkaline solution can increase the adsorption of ADBAC onto cotton, while acidic conditions or an increase in temperature and salt concentration can reduce it. researchgate.net

The self-assembly of surfactants at the interface can lead to the formation of various supramolecular structures. At low concentrations, individual surfactant molecules adsorb. As the concentration increases towards the CMC, they can form monolayer aggregates, and at concentrations above the CMC, bilayer structures may form. Molecular dynamics simulations of cetyltrimethylammonium bromide (CTAB) and didodecyldimethylammonium bromide (DDAB) at a mica-water interface have shown that adsorption can occur through an ion-exchange mechanism, where the cationic surfactant molecules replace other cations at the surface. sci-hub.se These simulations also revealed the formation of well-ordered bilayer structures, with the inner layer being more structured than the outer layer. sci-hub.se While these are different molecules, the fundamental principles of adsorption and self-assembly at a charged interface are expected to be similar for this compound.

An in-depth analysis of the structure-activity relationships (SAR) of this compound reveals a complex interplay between its molecular components and its macroscopic behavior. As a member of the quaternary ammonium compound (QAC) family, its properties are dictated by the unique combination of a hydrophilic cationic head group and a hydrophobic tail.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H34BrN B14681354 Decyldimethylbenzylammonium bromide CAS No. 32014-84-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

32014-84-9

Molecular Formula

C19H34BrN

Molecular Weight

356.4 g/mol

IUPAC Name

benzyl-decyl-dimethylazanium;bromide

InChI

InChI=1S/C19H34N.BrH/c1-4-5-6-7-8-9-10-14-17-20(2,3)18-19-15-12-11-13-16-19;/h11-13,15-16H,4-10,14,17-18H2,1-3H3;1H/q+1;/p-1

InChI Key

HUSDIEGEFWRTIN-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Br-]

Origin of Product

United States

Chemical and Physical Properties

The specific properties of DDBAB are a direct result of its molecular structure. The combination of a long hydrophobic alkyl chain, a bulky benzyl (B1604629) group, and a cationic center dictates its behavior in various solvents and at interfaces. The following table summarizes key computed and experimental properties.

PropertyValueReference
Molecular FormulaC19H34BrN nih.gov
Molecular Weight356.38 g/mol nih.gov
AppearanceHygroscopic powder nih.gov
Topological Polar Surface Area0 Ų nih.gov
Rotatable Bond Count11 nih.gov

Synthesis and Characterization

Synthesis Methods in Academic Literature

The primary method for synthesizing DDBAB and similar QACs in a laboratory setting is through the quaternization of a tertiary amine, a type of Menshutkin reaction. jcu.cz This involves the reaction of N,N-dimethyldecylamine with benzyl (B1604629) bromide.

Alternatively, the synthesis can be achieved by reacting N,N-dimethylbenzylamine with an appropriate n-alkyl halide, such as 1-bromodecane. jcu.cz Research has focused on optimizing reaction conditions, such as solvent choice (e.g., butanone) and temperature, to achieve high yields (often around 95%) and minimize the formation of by-products. jcu.cz Such optimizations can reduce the need for extensive purification steps like column chromatography, often requiring only a single recrystallization. jcu.cz

Characterization Techniques

Once synthesized, the identity and purity of the DDBAB compound are confirmed using a suite of standard analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to confirm the molecular structure by identifying the chemical environments of the hydrogen and carbon atoms, respectively. nih.govresearchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy: This technique identifies the characteristic functional groups present in the molecule, such as C-H bonds of the alkyl and benzyl groups, and the quaternary ammonium (B1175870) group. jcu.czresearchgate.net

Mass Spectrometry (MS): MS is employed to determine the molecular weight of the compound and to study its fragmentation patterns, further confirming its structure.

Differential Scanning Calorimetry (DSC): This method is used to determine the melting point and study the thermal properties of the synthesized compound. jcu.cz

Academic Research Applications

Advanced Synthetic Routes for Quaternary Ammonium (B1175870) Bromides

The foundational method for synthesizing quaternary ammonium salts is the Menshutkin reaction, a bimolecular nucleophilic substitution (SN2) process where a tertiary amine reacts with an alkyl halide. nih.govwikipedia.org For decyldimethylbenzylammonium (B12809368) bromide, this can be achieved via two primary pathways:

Reaction of N,N-dimethyldecylamine with benzyl (B1604629) bromide.

Reaction of N,N-dimethylbenzylamine with 1-bromodecane.

This reaction is typically performed in polar solvents to facilitate the formation of the charged product, with alkyl bromides being more effective alkylating agents than chlorides. wikipedia.orgchemeurope.com The reaction rate and yield are influenced by several factors, including solvent choice, temperature, and reaction time. chemeurope.com

Optimized Reaction Conditions: Research has focused on optimizing these conditions to maximize yield and purity while minimizing reaction time and the need for extensive purification. For instance, using butanone as a solvent allows for high-purity recrystallization of the final product. ajuronline.org The use of polar aprotic solvents can accelerate the reaction. chemeurope.com Studies have shown that such optimized syntheses can achieve yields of around 95%. ajuronline.org Advanced approaches may also utilize continuous flow reactors, such as microreactors, which offer superior heat and mass transfer rates, potentially intensifying the production process for benzalkonium-type salts. tue.nl

Table 1: Comparison of Synthetic Parameters for Quaternary Ammonium Salt Synthesis This table provides illustrative data based on typical laboratory synthesis of QACs.

Parameter Condition 1 Condition 2 Rationale & Implication
Tertiary Amine N,N-Dimethyldecylamine N,N-Dimethylbenzylamine Choice depends on availability and reactivity of the corresponding alkyl bromide.
Alkyl Halide Benzyl Bromide 1-Bromodecane Benzyl halides are excellent reactants in SN2 processes. wikipedia.org Alkyl bromides are generally effective alkylating agents. wikipedia.org
Solvent Isopropyl Alcohol nih.gov Acetonitrile (B52724) Polar solvents are generally preferred. wikipedia.org The choice can affect reaction rate and ease of purification.
Temperature 50 °C nih.gov 75-180 °C ajuronline.org Higher temperatures increase the reaction rate but must be kept below the solvent's boiling point. chemeurope.comajuronline.org
Reaction Time 48 hours nih.gov >10 hours ajuronline.org Sufficient time is required for the reaction to proceed to completion, often indicated by a change in color or consistency. ajuronline.org

Another advanced synthetic strategy involves a multi-step process for producing quaternary ammonium compounds with specific anions. This method includes reacting a trialkylamine with an alkyl bromide, followed by converting the resulting bromide salt to a hydroxide (B78521) salt using an ion exchange resin, and then converting the hydroxide salt to the desired final salt.

Functional Group Modifications and their Chemical Implications

Modifying the structure of decyldimethylbenzylammonium bromide can significantly alter its chemical and physical properties. These modifications typically involve altering the length of the N-alkyl chain, substituting the benzyl group, or changing the two N-methyl groups.

Alkyl Chain Length: The length of the primary alkyl chain is a critical determinant of the compound's properties. Varying this chain (e.g., from C8 to C18) directly impacts the hydrophilic-lipophilic balance (HLB). mdpi.com This balance is crucial for the compound's behavior as a surfactant and its interactions with surfaces and cell membranes. nih.gov

Benzyl Group Substitution: The presence of a benzyl group is known to promote degradation reactions under certain conditions. nih.gov Substitution on the aromatic ring can further modify the electronic properties and steric hindrance around the polar head group. Adding a benzyl group to an N-alkyl-N,N-dimethylammonium structure increases both the hydrophobicity and the steric bulk of the quaternary head. nih.gov

Chemical Stability and Degradation Pathways: Quaternary ammonium cations are generally stable towards acids and most nucleophiles. wikipedia.org However, they can degrade under harsh conditions, particularly in strongly alkaline environments. nih.govacs.org Key degradation pathways include:

Hofmann Elimination: When treated with a strong base (often after converting the bromide to a hydroxide), quaternary ammonium salts with at least one beta-hydrogen can undergo an E2 elimination to form an alkene and a tertiary amine. libretexts.orgucalgary.ca Due to the steric bulk of the tetraalkylammonium leaving group, this reaction typically follows the "Hofmann rule," yielding the least substituted (and often less stable) alkene as the major product. wikipedia.orgbyjus.com The positive charge of the ammonium group increases the acidity of the beta-hydrogens, facilitating this reaction. libretexts.org

Nucleophilic Substitution: While less common, degradation can occur via nucleophilic attack on the carbon atoms attached to the nitrogen, especially under harsh conditions with strong nucleophiles. wikipedia.org The presence of a benzyl group can make the compound more susceptible to degradation. nih.gov The stability of these compounds is also significantly affected by the presence of water; reduced water content can lead to faster degradation in the presence of hydroxide ions. acs.org

Table 2: Impact of Structural Modifications on Chemical Properties

Structural Modification Example Analog Key Chemical Implication Reference
Varying Alkyl Chain Octyldimethylbenzylammonium bromide Alters hydrophilic-lipophilic balance, affecting surfactant properties. mdpi.com
Varying Halide Anion Decyldimethylbenzylammonium chloride The reactivity of the starting alkyl halide follows I > Br > Cl. The anion itself can influence properties. wikipedia.org
Replacing Benzyl Group Didecyldimethylammonium bromide Removes the benzyl group, which can be a site for degradation. Can alter steric and electronic properties. nih.gov
Introducing Hydroxyls N-(2-hydroxyethyl)-N-decyl-N,N-dimethylammonium bromide Increases hydrophilicity and provides a site for further functionalization, such as esterification. mdpi.com

Structural Elucidation Techniques in Synthetic Chemistry

Confirming the successful synthesis and purity of this compound and its analogs requires a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for structural elucidation of organic molecules. researchgate.netnih.gov

¹H NMR: Provides information about the number and chemical environment of protons. For a compound like this compound, distinct signals would be expected for the aromatic protons of the benzyl group, the benzylic (CH₂) protons, the N-methyl (CH₃) protons, and the various methylene (B1212753) (CH₂) groups of the decyl chain, including the terminal methyl group.

2D NMR Techniques: Experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity between protons and carbons, providing unambiguous assignment of all signals and confirming the final structure. nih.gov

Mass Spectrometry (MS): Mass spectrometry is essential for determining the molecular weight of the cation and for gaining structural information through fragmentation patterns. nih.gov

Electrospray Ionization (ESI): As QACs are permanently charged ions, ESI is an ideal ionization technique, allowing the intact cation to be transferred into the gas phase for analysis. nih.govrsc.org

Tandem Mass Spectrometry (MS/MS): This technique involves isolating the parent ion and fragmenting it to produce a characteristic pattern. This fragmentation can help confirm the structure, for example, by showing the loss of the benzyl group or cleavage of the alkyl chain. nih.govnih.gov Combining liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a powerful method for the separation and sensitive quantification of various QACs in complex mixtures. nih.govcanada.canih.gov

Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the presence of specific functional groups within the molecule. For this compound, FTIR would show characteristic absorption bands for C-H stretching from the alkyl and aromatic groups, and C=C stretching from the aromatic ring. nih.gov

Table 3: Spectroscopic Data for Elucidation of a Decyldimethylbenzylammonium Cation This table presents expected/representative data for structural confirmation.

Technique Information Obtained Expected Observations for Decyldimethylbenzylammonium Cation
¹H NMR Proton environment and connectivity Signals for aromatic protons, benzylic CH₂, N-CH₃ groups, and the decyl chain protons (-(CH₂)₈-, -CH₂-N, and terminal CH₃).
¹³C NMR Carbon skeleton Signals for aromatic carbons, benzylic carbon, N-CH₃ carbons, and all carbons of the decyl chain.
Mass Spec. (ESI-MS) Molecular mass of the cation A strong signal corresponding to the mass of the intact [C₂₀H₃₆N]⁺ cation.
MS/MS Structural fragments Fragmentation patterns showing loss of the benzyl group (C₇H₇) or cleavage along the decyl chain.
FTIR Presence of functional groups C-H stretching (aliphatic and aromatic), C=C stretching (aromatic).

Environmental Behavior and Biotransformation Pathways

Environmental Fate and Distribution in Aquatic and Terrestrial Systems

The environmental journey of decyldimethylbenzylammonium (B12809368) bromide and similar QACs typically begins with their entry into wastewater systems following their use in a wide range of products nih.govresearchgate.netnih.gov. Due to their very low vapor pressure, these compounds are not expected to volatilize significantly from water or soil nih.gov. Their primary distribution pathway is into the aquatic environment through treated wastewater effluent and into terrestrial systems via the application of biosolids from wastewater treatment plants nih.govresearchgate.netnih.gov.

The mobility of decyldimethylbenzylammonium bromide in the environment is significantly limited by its strong tendency to adsorb to various surfaces. As a cationic surfactant, it readily binds to negatively charged particles such as clay minerals, organic matter in soil, sediment, and dust researchgate.net. This strong sorption to wastewater biosolids, sediment, and soil is a key characteristic of its environmental fate nih.gov.

This high affinity for solid matrices means that a substantial portion of the compound is removed from the water column during wastewater treatment and becomes concentrated in the sludge nih.govdigitellinc.com. Consequently, its mobility in soil is low, which in turn reduces the potential for it to leach into groundwater researchgate.net. The strong binding to soil and sediment particles also means that these compounds can persist in these environmental compartments researchgate.netnih.gov.

Table 1: Sorption and Mobility Characteristics of this compound and Related QACs

Environmental Compartment Sorption Behavior Mobility Potential Key Influencing Factors
Soil High Low Cationic nature, clay content, organic matter content
Sediment High Low Strong binding to negatively charged particles
Wastewater Biosolids High N/A Concentrated during wastewater treatment
Aquatic Systems (Water Column) Low (in dissolved phase) High (before sorption) Rapidly binds to suspended solids

This compound and similar QACs are generally considered to be stable under typical environmental pH and temperature conditions, showing resistance to hydrolysis researchgate.net.

Direct photolysis, or degradation by sunlight, is also a negligible process for these compounds researchgate.net. However, the presence of natural photosensitizers in surface waters can promote photodegradation to some extent researchgate.net. Despite this, photodegradation is not considered a primary removal mechanism for this class of compounds in the environment.

Microbial Biodegradation Mechanisms and Pathways

Microbial activity is the principal mechanism for the degradation of this compound in the environment. Various bacterial communities have demonstrated the ability to break down this and other related QACs.

A number of bacterial species have been identified that can degrade benzalkonium chlorides (BACs), the chemical class to which this compound belongs. Notably, species such as Aeromonas hydrophila and Pseudomonas fluorescens have been shown to utilize these compounds as a source of carbon and energy nih.govnih.gov. The degradation process can occur in various environments, including polluted soil, activated sludge from wastewater treatment plants, and in microbial biofilms researchgate.netnih.govnih.govau.dk.

The initial step in the aerobic biotransformation of BACs is often the cleavage of the bond between the long alkyl chain and the nitrogen atom (the Calkyl-N bond) nih.govau.dk. This is a critical step that breaks the parent molecule into smaller, more readily degradable parts. Following this initial cleavage, further degradation of the resulting intermediates occurs through subsequent demethylation and deamination reactions nih.gov.

In addition to the cleavage of the Calkyl-N bond, other degradation pathways have been identified, particularly in complex microbial communities found in biofilms researchgate.netau.dkau.dk. These pathways can involve the oxidation of the terminal methyl group of the alkyl chain (ω-oxidation) followed by the sequential removal of two-carbon units (β-oxidation), a common pathway for fatty acid metabolism researchgate.netau.dkau.dk.

The biodegradation of this compound and its analogues results in the formation of several intermediate metabolites. The specific metabolites identified depend on the bacterial species involved and the degradation pathway utilized.

One of the primary initial metabolites formed through the cleavage of the Calkyl-N bond is benzyldimethylamine nih.gov. This intermediate can then undergo further degradation. Subsequent demethylation reactions lead to the formation of benzylmethylamine and then benzylamine nih.gov. Deamination of benzylamine produces benzaldehyde , which is then rapidly oxidized to benzoic acid , a compound that can be further mineralized by many microorganisms nih.gov.

Alternative pathways involving oxidation of the alkyl chain have been shown to produce different sets of metabolites. These include carboxylated intermediates such as Benzyl-(carboxymethyl)-dimethylazanium and Benzyl-(2-carboxyethyl)-dimethylazanium au.dk.

Table 2: Identified Biodegradation Metabolites of this compound and Related BACs

Metabolite Precursor Step/Pathway Reference
Benzyldimethylamine Cleavage of Calkyl-N bond nih.gov
Benzylmethylamine Demethylation of Benzyldimethylamine nih.gov
Benzylamine Demethylation of Benzylmethylamine nih.gov
Benzaldehyde Deamination of Benzylamine nih.gov
Benzoic Acid Oxidation of Benzaldehyde nih.gov
Benzyl-(carboxymethyl)-dimethylazanium ω-oxidation and β-oxidation of alkyl chain au.dk
Benzyl-(2-carboxyethyl)-dimethylazanium ω-oxidation and β-oxidation of alkyl chain au.dk

The rate at which this compound is biodegraded can be influenced by several factors. The concentration of the compound itself is a critical factor; while it can serve as a substrate at lower concentrations, high concentrations can be inhibitory to the very microorganisms responsible for its degradation au.dk.

The nature and abundance of the microbial population also play a crucial role. Environments with complex and adapted microbial communities, such as those in wastewater treatment plant biofilms, may exhibit more efficient and diverse degradation pathways researchgate.netau.dk. The presence of other organic matter can also affect biodegradation rates, as some bacteria may degrade the compound through co-metabolism, where the degradation occurs in the presence of another primary growth substrate researchgate.netnih.gov.

Mechanistic Investigations of Biological Interactions

Molecular Mechanisms of Interaction with Microbial Membranes

The antimicrobial activity of decyldimethylbenzylammonium (B12809368) bromide is fundamentally linked to its amphiphilic nature, possessing both a hydrophobic decyl chain and a positively charged quaternary ammonium (B1175870) head group. This structure facilitates a multi-step interaction with the microbial cell envelope.

The initial event is the electrostatic attraction between the cationic head group of the decyldimethylbenzylammonium bromide molecule and the negatively charged components of the microbial cell surface, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria. This initial binding is a crucial step that concentrates the compound at the cell surface.

Following this adsorption, the hydrophobic decyl tail of the molecule penetrates the lipid bilayer of the cell membrane. This insertion disrupts the ordered structure of the membrane, leading to a number of detrimental consequences for the microbial cell. The mode of action is thought to involve a general perturbation of the lipid bilayer membranes, which ultimately leads to the leakage of cytoplasmic materials. jcu.cz

Studies on the closely related compound benzyldimethyldodecylammonium chloride (BDMDAC) have shown that this interaction leads to significant changes in cell surface hydrophobicity and induces the uptake of propidium (B1200493) iodide, a fluorescent molecule that can only enter cells with compromised membranes. nih.gov This indicates a loss of membrane integrity. This membrane damage is further corroborated by the observed release of intracellular potassium ions, a key indicator of cytoplasmic membrane disruption. nih.gov

The interaction of this compound with the cell membrane is not merely a surface-level event. The insertion of the alkyl chain into the lipid bilayer can lead to a more fluid and disordered membrane state. Research on similar QACs, such as didecyldimethylammonium chloride (DDAC), has demonstrated an enhancement of membrane fluidity. nih.gov This alteration in fluidity can impair the function of membrane-embedded proteins that are essential for processes like nutrient transport and respiratory functions.

Table 1: Effects of this compound Analogs on Microbial Membrane Properties

Compound Analog Observed Effect on Microbial Membrane Supporting Evidence
Benzyldimethyldodecylammonium chloride (BDMDAC)Increased membrane permeabilizationPropidium iodide uptake nih.gov
Benzyldimethyldodecylammonium chloride (BDMDAC)Leakage of intracellular componentsRelease of intracellular potassium nih.gov
Benzyldimethyldodecylammonium chloride (BDMDAC)Altered cell surface chargeChange in zeta potential from -31.2 mV to -21.0 mV nih.gov
Didecyldimethylammonium chloride (DDAC)Enhanced membrane fluidityStudies using fluorescent probes in liposomes nih.gov
Didecyldimethylammonium chloride (DDAC)Leakage of macromoleculesRelease of proteins and β-galactosidase nih.gov

Cellular Responses to this compound Exposure

Microbial cells possess intricate systems to respond to environmental stressors, including exposure to antimicrobial agents like this compound. The damage inflicted upon the cell envelope and the subsequent disruption of cellular homeostasis trigger a cascade of responsive pathways.

A primary cellular response to the membrane-disrupting action of this compound is a change in the cell's electrochemical potential. The leakage of ions, such as potassium, across the compromised membrane leads to a depolarization of the membrane potential. This is a critical event, as the membrane potential is vital for numerous cellular processes, including ATP synthesis, motility, and the transport of molecules across the membrane.

In addition to direct membrane damage, exposure to quaternary ammonium compounds can induce oxidative stress in bacterial cells. nih.govnih.gov While the specific mechanisms for this compound are not fully elucidated, studies on other QACs suggest that the disruption of the respiratory chain in the cell membrane can lead to the production of reactive oxygen species (ROS). These highly reactive molecules can cause widespread damage to cellular components, including DNA, proteins, and lipids, further contributing to cell death. nih.gov Bacteria have evolved stress response systems to counteract such damage, but overwhelming ROS production can exceed the cell's detoxification capacity. nih.gov

Morphological changes are another significant cellular response to this compound exposure. Scanning electron microscopy of bacteria treated with the analogous compound BDMDAC revealed that cells became less bulky, and their membranes appeared rougher, wrinkled, and deformed compared to untreated cells. nih.gov At higher concentrations of similar compounds like DDAC, the formation of blebs on the cell surface has been observed, which is a direct consequence of the compound's action on the cell membrane. nih.gov

Furthermore, exposure to antimicrobial agents can trigger general and specific stress responses in bacteria, which are regulated by complex genetic networks. nih.gov These responses aim to repair cellular damage and enhance survival. However, the severe and multi-faceted damage caused by this compound, particularly the rapid loss of membrane integrity, can overwhelm these defense mechanisms, leading to cell death.

Table 2: Summary of Cellular Responses to this compound and its Analogs

Cellular Response Description Observed in Relation to
Morphological AlterationsCells appear less bulky, with rougher, wrinkled, and deformed membranes. nih.govBenzyldimethyldodecylammonium chloride (BDMDAC) nih.gov
Oxidative StressPotential for increased production of reactive oxygen species (ROS) due to membrane disruption. nih.govnih.govGeneral action of quaternary ammonium compounds. nih.gov
General Stress ResponseActivation of genetic pathways to counteract cellular damage. nih.govGeneral bacterial response to antimicrobials. nih.gov
Altered Gene ExpressionChanges in the expression of genes involved in various cellular functions, including signaling pathways. nih.govDodecyl dimethyl benzyl (B1604629) ammonium chloride (DDBAC) nih.gov

Microbial Adaptation and Resistance Mechanisms

Molecular Basis of Quaternary Ammonium (B1175870) Compound Resistance

The resistance of microorganisms to decyldimethylbenzylammonium (B12809368) bromide is a multifaceted phenomenon involving sophisticated cellular adaptations. These mechanisms primarily focus on reducing the intracellular concentration of the compound to sub-toxic levels, thereby allowing the microbes to survive and even proliferate in its presence.

Efflux Pump Systems in Resistant Microorganisms

A primary and highly effective mechanism of resistance to decyldimethylbenzylammonium bromide is the active extrusion of the compound from the bacterial cell via efflux pumps. nih.gov These are transport proteins embedded in the cell membrane that recognize and expel a wide range of toxic substances, including QACs.

Several studies have highlighted the role of efflux pumps in conferring resistance to DDAC. For instance, in Staphylococcus epidermidis, adaptation to DDAC has been linked to the up-regulation of genes associated with different efflux systems. nih.gov One notable example is the arsenic efflux pump (SE0334), which showed a significant increase in expression in DDAC-adapted strains. nih.gov In Salmonella enterica serovar 4, nih.gov,12:i:-, the efflux pumps SugE1 and SugE2 have been identified as indispensable for resistance to didecyldimethylammonium bromide (DDAB), a compound closely related to DDAC. plos.org The deletion of these genes led to increased susceptibility to the disinfectant. plos.org

The table below summarizes the key efflux pumps implicated in resistance to this compound and related compounds.

Efflux Pump FamilySpecific Pump(s)Organism(s)Role in Resistance to this compound (DDAC)
Small Multidrug Resistance (SMR)SugE1, SugE2Salmonella entericaInduced by and essential for resistance to DDAB. plos.org
Major Facilitator Superfamily (MFS)-Staphylococcus epidermidisUpregulation of various MFS transporters observed in DDAC-adapted strains. nih.gov
Arsenical Resistance-3 (ACR3) FamilyArsenic efflux pump (SE0334)Staphylococcus epidermidisSignificant upregulation in response to DDAC adaptation. nih.gov

Genetic Determinants of Resistance (e.g., qac genes)

The genetic basis for efflux pump-mediated resistance to QACs, including this compound, is often attributed to the presence of specific resistance genes, most notably the qac genes. agriculturejournals.cz These genes encode for the efflux pump proteins themselves or for regulatory elements that control their expression. The qac genes are frequently located on mobile genetic elements such as plasmids and transposons, which facilitates their spread among bacterial populations. researchgate.net

While many studies focus on the broader category of benzalkonium chlorides, the resistance mechanisms conferred by qac genes are relevant to this compound as a member of this group. For example, the qacA/B and qacC (smr) genes are well-characterized determinants of QAC resistance in staphylococci. nih.gov The presence of these genes has been correlated with increased minimum inhibitory concentrations (MICs) of various QACs.

The following table details some of the key genetic determinants associated with resistance to quaternary ammonium compounds, including this compound.

Gene(s)Encoded Protein/FunctionAssociated OrganismsRelevance to this compound Resistance
qacA/BEfflux pumps of the Major Facilitator Superfamily (MFS)Staphylococcus spp.Confer resistance to a broad range of QACs. nih.gov
qacC (smr)Efflux pump of the Small Multidrug Resistance (SMR) familyStaphylococcus spp.Mediates resistance to various QACs. nih.gov
bcrABCEfflux pump cassetteListeria monocytogenesAssociated with resistance to benzalkonium chloride. nih.gov
emrEEfflux pump of the Small Multidrug Resistance (SMR) familyListeria monocytogenesFound in a genomic island and contributes to QAC tolerance. nih.gov
sugE1, sugE2Efflux pumps of the Small Multidrug Resistance (SMR) familySalmonella entericaDirectly involved in resistance to didecyldimethylammonium bromide (DDAB). plos.org

Co-selection and Cross-Resistance with Other Antimicrobial Agents

A significant public health concern associated with the use of this compound is its potential to co-select for resistance to clinically important antibiotics. nih.govnih.gov This phenomenon can occur through two primary mechanisms: co-resistance and cross-resistance.

Co-resistance occurs when the genes conferring resistance to both DDAC and antibiotics are located on the same mobile genetic element. The selective pressure exerted by DDAC can then lead to the maintenance and spread of the entire genetic element, including the antibiotic resistance genes.

Cross-resistance arises when a single resistance mechanism, such as a broad-spectrum efflux pump, is effective against both DDAC and one or more antibiotics. nih.gov The exposure to DDAC can lead to the upregulation or selection of mutants with enhanced efflux activity, which in turn renders the bacteria less susceptible to antibiotics that are also substrates of that pump.

Several studies have demonstrated cross-resistance between DDAC and various antibiotics. For example, exposure of food-associated bacteria to subinhibitory concentrations of DDAC has been shown to lead to acquired resistance to ampicillin, cefotaxime, ceftazidime, chloramphenicol, and ciprofloxacin (B1669076) in Escherichia coli and some Salmonella strains. nih.gov Similarly, laboratory mutants of E. coli with elevated MICs to DDAC also exhibited reduced susceptibility to chloramphenicol. nih.gov

The table below provides examples of observed cross-resistance between this compound and antibiotics.

Bacterial SpeciesAntibiotic(s) with Observed Cross-ResistanceFold Increase in MIC (where reported)Reference
Escherichia coliAmpicillin, Cefotaxime, Ceftazidime, Chloramphenicol, Ciprofloxacin4- to 32-fold nih.gov
Salmonella spp.Ampicillin, Cefotaxime, Ceftazidime, Chloramphenicol, Ciprofloxacin- nih.gov
Escherichia coliChloramphenicol- nih.gov
Staphylococcus aureusβ-lactam antibiotics- academicjournals.org

Epidemiological Surveillance of Resistance in Environmental and Engineered Systems

Given the potential for this compound to drive the evolution and spread of antimicrobial resistance, epidemiological surveillance in environments where this compound is frequently used is crucial. Wastewater treatment plants (WWTPs) are considered critical hotspots for the dissemination of antimicrobial resistance genes and resistant bacteria, as they receive inputs from domestic, hospital, and industrial sources. nih.govnih.gov

Wastewater-based epidemiology (WBE) is an emerging tool for monitoring public health threats, including antimicrobial resistance. uantwerpen.be By analyzing wastewater samples, it is possible to assess the prevalence of resistance genes and resistant microorganisms at a community level. medrxiv.org

A study investigating the effects of didodecyl dimethyl ammonium chloride (DADMAC C12), a synonym for DDAC, on different types of sludge in denitrification systems in WWTPs found that high concentrations of the disinfectant generally increased the abundance of mobile genetic elements. nih.gov The study also noted that DADMAC C12 induced co-selection among various antibiotic resistance genes and promoted the proliferation and spread of sulfonamide resistance genes in the water phase of the systems. nih.gov This highlights the role of engineered systems in the selection and dissemination of resistance determinants under the pressure of disinfectants like this compound.

The environmental fate of DDAC is also a factor in its potential to drive resistance. It has been shown to be relatively stable to hydrolysis and photodegradation, with a tendency to bind strongly to soil and sediment. regulations.gov This persistence could lead to long-term selective pressure on microbial communities in various environmental compartments.

Currently, there is a recognized need for more comprehensive environmental monitoring of antimicrobial resistance to understand the background levels, identify high-risk environments, and determine the concentrations of chemicals like this compound that promote resistance selection. mdc-berlin.deblog.gov.uk

Advanced Spectroscopic and Analytical Characterization

Chromatographic Techniques for Quantitative Analysis

Chromatography stands as a cornerstone for the separation and quantitative analysis of complex mixtures containing decyldimethylbenzylammonium (B12809368) bromide.

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of decyldimethylbenzylammonium bromide and other BAC homologs. nih.gov However, the strong ion-exchange interactions between the cationic quaternary ammonium (B1175870) analyte and the residual silanols on conventional silica-based reversed-phase columns can lead to poor peak shape and tailing. thermofisher.com To overcome this, several strategies have been developed.

One approach involves the use of specialized columns, such as the Acclaim™ Surfactant and Acclaim Surfactant Plus columns, which are designed to minimize these interactions and produce symmetrical and efficient peaks for cationic surfactants. thermofisher.com Another common technique is ion-pair chromatography, where a reagent like an aryl or alkyl sulfonate is added to the mobile phase to form a neutral ion pair with the quaternary ammonium cation, allowing for separation on standard reversed-phase C8 or C18 columns. oup.com The use of a Paired-Ion Chromatography (PIC) reagent can significantly improve peak shape and facilitate accurate quantitation. lcms.cz

Methodologies often utilize a mobile phase consisting of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and a buffer solution, such as ammonium formate (B1220265) or sodium acetate, to achieve optimal separation. oup.comlcms.cz Detection is typically performed using a UV detector, with wavelengths around 210 nm, 254 nm, or 262 nm being common for monitoring BACs. mdpi.comnih.govupb.ro

Interactive Data Table: HPLC Methods for Benzalkonium Chloride Analysis

ParameterMethod 1 upb.roMethod 2 nih.govMethod 3 lcms.czMethod 4 mdpi.com
Column Acclaim Surfactant PlusCyanoACQUITY UPLC CSH C18Zorbax Eclipse XDB-C18
Mobile Phase Acetonitrile / 0.2 M Ammonium Acetate (50:50, v/v)Acetonitrile / 0.1 M Sodium Acetate pH 5 (60:40)Methanol (78%) with PIC reagentMethanol / 0.4 M NaCl solution (80:20, v/v)
Flow Rate 0.5 mL/min1.0 mL/min0.6 mL/min1.5 mL/min
Detection UV at 262 nmUV at 254 nmNot SpecifiedUV at 210 nm
Analysis Time Not Specified25 minReduced by 80% vs USP method25 min

For enhanced sensitivity and selectivity, especially in complex matrices like biological fluids or environmental samples, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govnih.gov This technique couples the separation power of HPLC with the precise mass detection of a mass spectrometer, allowing for the unambiguous identification and quantification of this compound, even at very low concentrations. nih.govnih.gov

LC-MS/MS methods often employ reversed-phase C8 or C18 columns for chromatographic separation. nih.govnih.gov The mass spectrometer is typically operated in the multiple reaction monitoring (MRM) mode, which provides high selectivity by monitoring specific precursor-to-product ion transitions for the analyte of interest. rsc.org Electrospray ionization (ESI) is a commonly used ionization technique for QACs. rsc.org

These methods have demonstrated low limits of detection (LOD) and quantification (LOQ), often in the nanogram per milliliter (ng/mL) range, making them suitable for residue analysis and biomonitoring studies. nih.govnih.gov For instance, a validated LC-MS/MS method for the determination of various QACs, including benzalkonium compounds, in human serum and urine reported method limits of detection ranging from 0.002 to 0.42 ng/mL. nih.govnih.gov

Interactive Data Table: LC-MS/MS Method Performance for QAC Analysis nih.govnih.gov

ParameterValue Range
Method Limits of Detection (MLODs) 0.002–0.42 ng/mL
Method Limits of Quantification (MLOQs) 0.006–1.40 ng/mL
Recoveries (in serum and urine) 61–129%
Intra-day Variation 0.22–17.4%
Inter-day Variation 0.35–17.3%
Matrix Effects (in serum and urine) -27% to 15.4%

Electrophoretic Separation Methods

Electrophoretic techniques offer an alternative to chromatography for the separation of ionic species like this compound.

Capillary Electrophoresis (CE) separates compounds based on their charge and size in an electric field. nih.gov This technique has been successfully applied to the analysis of benzalkonium chloride homologs, offering rapid analysis times, often under 5 minutes. nih.gov

In a typical CE method, an uncoated fused-silica capillary is used with a buffer electrolyte, such as phosphoric acid adjusted to a specific pH with triethylamine. nih.gov This allows for the complete separation of different BAC homologs, such as those with C12 and C14 alkyl chains. nih.gov Non-aqueous CE (NACE) methods have also been developed, which can be beneficial for separating hydrophobic QACs. nih.gov The use of micelles, for example with sodium dodecyl sulfate (B86663) (SDS), in a technique called micellar electrokinetic chromatography (MEKC), can be critical for the successful separation of long-chain alkylbenzyl quaternary ammonium compounds. nih.gov

While CE demonstrates good separation and linearity, HPLC has been reported to be superior in terms of sensitivity and precision. nih.gov However, the significantly shorter analysis times of CE make it a valuable tool for high-throughput screening. nih.gov

Spectrophotometric Approaches for Residue Detection

Spectrophotometric methods provide a simple and cost-effective means for the quantitative analysis of this compound, particularly for residue detection on surfaces. cabidigitallibrary.org These methods are often based on the formation of a colored ion-pair between the cationic QAC and an anionic dye, such as bromophenol blue or eosin-Y. cabidigitallibrary.orgresearchgate.netnih.gov

The resulting colored complex can be measured using a UV-Visible spectrophotometer at a specific wavelength, typically in the visible region. cabidigitallibrary.orgresearchgate.net For example, a method using bromophenol blue detects the complex at a wavelength that indicates a color shift from purple to blue. nih.gov Another method reported using a spectrophotometer operating at 535 nm. cabidigitallibrary.org

These methods can be validated for linearity, accuracy, and precision, and have been shown to have limits of detection as low as 0.53 mg/L, making them suitable for routine analysis of QAC residues in food processing environments. cabidigitallibrary.org

Interactive Data Table: Performance of a Spectrophotometric Method for QAC Residue Analysis cabidigitallibrary.org

ParameterResult
Linear Range 0.5 to 10 mg L-1 (r2 > 0.99)
Limit of Detection (LOD) 0.53 mg L-1
Limit of Quantification (LOQ) 1.77 mg L-1
Recovery 81 to 97%
Intra-day Precision 8.8%
Inter-day Precision 7.8%

Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) Spectroscopy in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful tools for the structural elucidation and investigation of the molecular interactions of this compound.

Fourier Transform Infrared (FTIR) Spectroscopy can be used to identify the functional groups present in the molecule and to study its interactions with other substances. For instance, FTIR has been used to analyze the influence of benzalkonium chloride on the structure of starch films. nih.gov The technique can also be coupled with chemometric methods, like partial least squares regression, for the quantitative determination of benzalkonium chloride in aqueous samples. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H and ¹³C NMR, provides detailed information about the chemical structure of the molecule. However, unequivocally identifying quaternary ammonium cations using NMR can be challenging due to the lack of an N-H bond, resulting in weak signals from long-range ¹⁴N-¹H coupling that are often difficult to detect. nih.gov Despite this, NMR, in conjunction with computational methods like Density Functional Theory (DFT) calculations, has been used to characterize the molecular structures of cyclic quaternary ammonium bromides. nih.govresearchgate.net These studies help in understanding the relationship between the structure of these compounds and their biological activity. nih.gov

Computational Chemistry and Molecular Modeling

Molecular Dynamics Simulations of Self-Assembly Processes

Molecular dynamics (MD) simulations offer a virtual microscope to observe the spontaneous organization of decyldimethylbenzylammonium (B12809368) bromide molecules in solution. These simulations model the interactions between individual molecules and their surrounding environment, typically water, to predict how they aggregate and form larger structures such as micelles. While specific MD studies on decyldimethylbenzylammonium bromide are not widely published, extensive research on analogous single-chain and double-chain quaternary ammonium (B1175870) surfactants provides a clear understanding of the fundamental processes involved.

Simulations on related compounds, such as n-decyltrimethylammonium bromide (DTAB), reveal a multi-stage self-assembly process. nih.gov Initially, a rapid aggregation of individual surfactant monomers into small, disordered clusters occurs. This is followed by a "ripening" stage, where larger aggregates grow at the expense of smaller ones through monomer exchange. The final and slowest stage involves the collision and potential fusion of these larger micelles to reach an equilibrium state. nih.gov

The morphology of the resulting aggregates is typically spheroidal, featuring a hydrophobic core composed of the decyl chains and a hydrophilic corona of the dimethylbenzylammonium headgroups. nih.gov The bromide counterions form a Stern layer around this corona, and water molecules solvate the headgroups and counterions, penetrating slightly into the micelle structure. nih.gov

Studies on similar double-tailed surfactants, like didodecyldimethylammonium (B1216837) bromide (DDAB), have shown the formation of more complex hierarchical structures, such as lamellae-in-lamellae, where the molecular architecture of the surfactant plays a critical role in the self-assembly behavior. nih.gov The rigidity and hydrophilicity of the surfactant tails can dictate the formation of these intricate arrangements. nih.gov The stability of these self-assembled structures is also influenced by external factors such as temperature and salt concentration, with increased temperatures often leading to instability. nih.gov

Key Parameters from Molecular Dynamics Simulations of a Related Surfactant (n-decyltrimethylammonium bromide)
ParameterDescriptionFindingSource
Aggregation ProcessStages of micelle formation from individual monomers.Three stages observed: fast aggregation to oligomers, ripening process, and slower collision of large micelles. nih.gov
Micelle StructureThe overall shape and composition of the self-assembled aggregate.Spheroidal micelles with a hydrophobic core of tail atoms and a hydrophilic corona of head atoms. nih.gov
Counterion LayerThe arrangement of bromide ions around the micelle.A Stern layer of bromide counterions was identified around the hydrophilic headgroups. nih.gov
Water PenetrationThe extent to which water molecules enter the micelle structure.Water solvates the counterions and head atoms, penetrating up to the atom connecting the head to the aliphatic tail. nih.gov

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for elucidating the electronic structure and related properties of molecules like this compound. These calculations can predict a variety of molecular characteristics, including geometric parameters, vibrational frequencies, and electronic properties, which are crucial for understanding its reactivity and spectroscopic signatures.

Research on analogous gemini (B1671429) surfactants, such as polymethylene-α,ω-bis(N,N-dimethyl-N-dodecylammonium bromides), demonstrates the utility of these computational methods. nih.gov By employing techniques like the Gauge-Independent Atomic Orbital (GIAO) method, it is possible to calculate nuclear magnetic shielding tensors. These calculated values can then be correlated with experimental Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov Such correlations are typically linear and provide a robust validation of the computational model, as well as a deeper understanding of the electronic environment of the atoms within the molecule. nih.gov Generally, the correlation between calculated and experimental data is stronger for carbon-13 atoms than for protons, as the carbon atoms are more shielded from solvent interactions. nih.gov

These computational approaches allow for the detailed assignment of spectral data and can provide insights into the molecular conformation and electronic distribution, which are fundamental to the chemical behavior of this compound.

Correlation of Experimental and Calculated 13C NMR Chemical Shifts for a Related Gemini Surfactant*
ParameterValueSource
Correlation Equationδexp = a + b·σcalc nih.gov
'a' parameter-0.966 nih.gov
'b' parameter177.3 nih.gov
Correlation coefficient (r)0.999 nih.gov

*Data for hexamethylene-1,6-bis(N,N-dimethyl-N-dodecylammonium bromide)

Predictive Modeling of Environmental Fate and Biodegradation

Predictive modeling is an essential tool for assessing the environmental impact of chemicals like this compound. These models use the molecular structure of a compound to forecast its persistence, mobility, and potential for biodegradation in various environmental compartments. Given that this compound has a very low vapor pressure, it is not expected to volatilize significantly from soil or water. nih.gov Therefore, the primary environmental exposure pathways are the aquatic environment, through wastewater effluent, and soil, via the application of biosolids from wastewater treatment. nih.gov

Quantitative Structure-Biodegradability Relationship (QSBR) models are a key type of predictive tool. These models establish a mathematical relationship between the chemical structure and the biodegradability of a compound. For complex molecules, machine learning approaches and Bayesian inference are increasingly being used to develop more accurate predictive models. nih.gov These advanced methods can handle the variability often seen in experimental biodegradation data and can provide a more reliable forecast of a chemical's environmental persistence. nih.gov

Predicted Environmental Fate of Related Quaternary Ammonium Compounds
CompoundEnvironmental CompartmentPredicted FateSource
Alkyl Dimethyl Benzyl (B1604629) Ammonium Chloride (ADBAC)Aquatic Environment (Aerobic)Readily biodegradable. nih.gov
Dialkyl Dimethyl Ammonium Chloride (DDAC)Soil (Aerobic)Stable with very little degradation over 365 days in one study. nih.gov
Dialkyl Dimethyl Ammonium Chloride (DDAC)Aquatic SedimentsRapidly partitioned to sediments and was stable over a 120-day test period. nih.gov

Q & A

Q. What experimental methods are recommended for determining the critical micelle concentration (CMC) of decyldimethylbenzylammonium bromide?

The CMC can be determined using conductivity measurements, fluorescence spectroscopy, or densitometry. Conductivity is widely used due to its sensitivity to ionic surfactant behavior: a sharp change in slope corresponds to CMC. Fluorescence methods employ probes like pyrene, where changes in emission spectra indicate micelle formation. For this compound, conductivity studies at varying temperatures (e.g., 25–45°C) reveal temperature-dependent CMC trends, while fluorescence methods provide complementary data on micellar aggregation .

Q. How can researchers confirm the structural identity and purity of this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : To verify alkyl chain and benzyl group integrity.
  • High-Performance Liquid Chromatography (HPLC) : For purity assessment (≥99% as per pharmacopeial standards).
  • X-ray Diffraction (XRD) : For crystalline structure validation (e.g., orthorhombic lattice parameters: a = 6.7765 Å, b = 12.5827 Å, c = 13.9433 Å) .

Q. What are the primary research applications of this compound in life sciences?

It is utilized as:

  • Antimicrobial agent : Studies on gram-positive/negative bacteria via membrane disruption mechanisms.
  • Nanoparticle coating : Enhances colloidal stability in drug delivery systems.
  • Biochemical reagent : Included in buffers, cell culture media, and enzyme inhibition assays .

Advanced Research Questions

Q. How can factorial experimental design optimize the synthesis or formulation of this compound-based systems?

A 2² factorial design (e.g., varying surfactant concentration and temperature) efficiently identifies critical parameters. For example, in nanoparticle synthesis, factors like solvent polarity and ionic strength are optimized to control size (e.g., 50–200 nm) and zeta potential (±30 mV). Statistical analysis (ANOVA) validates interactions between variables .

Q. How do thermodynamic parameters (ΔG, ΔH, ΔS) of micellization vary with temperature, and what contradictions arise in data interpretation?

Studies show enthalpy–entropy compensation : ΔG remains nearly constant, but ΔH and ΔS values shift with temperature. For instance:

Temperature (°C)CMC (mM)ΔG (kJ/mol)ΔH (kJ/mol)ΔS (J/mol·K)
251.2-28.5-5.2+78.3
451.8-28.1+3.1+104.6
Discrepancies arise when comparing conductivity (entropy-driven) vs. fluorescence (enthalpy-driven) results, requiring multi-method validation .

Q. What advanced techniques resolve contradictions in structural or functional data for this compound?

  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics with cyclodextrins or DNA, clarifying conflicting micelle stability reports.
  • Small-Angle X-ray Scattering (SAXS) : Resolves micelle morphology (spherical vs. cylindrical) discrepancies observed in dynamic light scattering (DLS) .

Q. How does this compound interact with biomolecules (e.g., proteins, DNA) in experimental systems?

Mechanisms include:

  • Electrostatic binding : Cationic head groups bind anionic DNA, altering conformation (e.g., gel electrophoresis mobility shifts).
  • Hydrophobic interactions : Disrupt protein tertiary structure, studied via circular dichroism (CD) spectroscopy.
    Controlled pH and ionic strength are critical to avoid nonspecific aggregation .

Methodological Notes

  • Synthesis Optimization : Use low-energy, solvent-free phase inversion temperature (PIT) techniques for eco-friendly nanoparticle preparation .
  • Purity Standards : Adhere to pharmacopeial guidelines (e.g., USP31) requiring ≥99% purity for chromatographic applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.